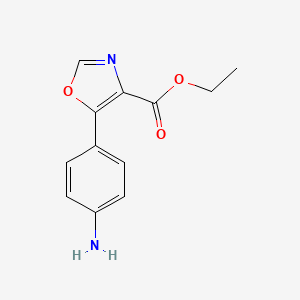

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Description

Significance of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, are a cornerstone of medicinal chemistry. It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. researchgate.net Their prevalence is due to the unique structural and electronic properties that heteroatoms like nitrogen, oxygen, and sulfur impart to the cyclic system.

These scaffolds provide a versatile framework that medicinal chemists can modify to fine-tune a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. nih.gov Such modifications are crucial for optimizing how a drug is absorbed, distributed, metabolized, and excreted (ADME properties), ultimately enhancing its therapeutic potential and safety profile. researchgate.net The structural diversity of heterocyclic systems allows them to bind to a wide variety of biological targets, including enzymes and receptors, making them indispensable in the design of new therapeutic agents for a vast range of diseases. nih.gov

Overview of Oxazole (B20620) Derivatives in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. researchgate.net This particular scaffold has garnered significant attention from medicinal chemists due to its presence in numerous natural products and its wide spectrum of biological activities. The oxazole nucleus is considered a valuable lead structure in drug development. nih.gov

Oxazole derivatives have been investigated for a broad array of therapeutic applications. Research has demonstrated their potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. researchgate.netbldpharm.com The ability of the oxazole ring to participate in various non-covalent interactions allows compounds containing this motif to bind effectively to biological targets. bldpharm.combioorganica.com.ua The substitution pattern on the oxazole ring plays a critical role in determining the specific biological activity of the derivative, making it a versatile platform for developing targeted therapies. researchgate.net For instance, different substituents can modulate the compound's potency and selectivity for a particular enzyme or receptor. bioorganica.com.ua

Contextualization of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate within Oxazole Research

Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is a specific derivative belonging to the broad class of oxazole compounds. Its structure features the core oxazole ring substituted with an ethyl carboxylate group at position 4 and a 4-aminophenyl group at position 5. While extensive biological activity data for this specific molecule is not widely published, its chemical architecture places it firmly within the realm of compounds with significant potential in medicinal chemistry.

The presence of the aminophenyl group offers a site for further chemical modification, allowing the molecule to serve as a valuable building block or intermediate in the synthesis of more complex derivatives. jocpr.com For example, the amino group can be acylated or used in coupling reactions to attach other pharmacologically active moieties. Similarly, the ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, enabling the creation of a library of related compounds for biological screening.

Research on structurally similar compounds, such as other 5-phenyl-oxazole-4-carboxylates and related isoxazole (B147169) analogs, has revealed significant biological activities, including anticancer properties. nih.govresearchgate.net For example, studies on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates have shown cytotoxic activity against various human cancer cell lines. researchgate.net This suggests that the core scaffold of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is relevant for the design of new bioactive agents. Its primary role in current research appears to be that of a chemical intermediate, providing a foundation for the synthesis of new molecular entities with potential therapeutic applications.

Below are the known chemical properties of the compound.

| Property | Value |

|---|---|

| CAS Number | 950603-70-0 |

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.24 g/mol |

| Storage | Keep in dark place, sealed in dry, 2-8 °C |

Properties

IUPAC Name |

ethyl 5-(4-aminophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLXIUARLYJCRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719916 | |

| Record name | Ethyl 5-(4-aminophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950603-70-0 | |

| Record name | Ethyl 5-(4-aminophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Oxazole 4 Carboxylates

Strategic Approaches to Oxazole (B20620) Ring Construction

The formation of the oxazole ring is the cornerstone of synthesizing the target compound. Chemists have developed numerous methods, ranging from classical cyclodehydration reactions to modern multicomponent strategies, to efficiently construct this heterocyclic core.

Cyclization reactions are a fundamental approach to forming the oxazole nucleus, typically involving the formation of C-O and C=N bonds from an acyclic precursor. Several classical and modern methods are widely employed.

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com The reaction is typically promoted by dehydrating agents such as sulfuric acid or phosphorus pentachloride. ijpsonline.com

Bredereck Reaction : In this approach, α-haloketones react with amides to form 2,4-disubstituted oxazoles. This method is noted for being an efficient and economical process. ijpsonline.com

From α-Diazoketones : The reaction of α-diazoketones with amides, often catalyzed by copper(II) triflate or trifluoromethanesulfonic acid, provides a metal-free and mild route to 2,4-disubstituted oxazoles. organic-chemistry.orgtandfonline.com

Oxidative Cyclization : Various oxidative cyclization methods have been developed. These can involve the iodine-mediated cyclization of enamides or the copper-catalyzed oxidative cyclization of β-acylamino ketones. organic-chemistry.orgresearchgate.net More recently, photocatalytic methods using molecular oxygen as a green oxidant have been employed for the cyclization of enaminones to yield polysubstituted oxazoles. nih.gov

Cycloisomerization Reactions : Propargylic amides are versatile precursors that can undergo cycloisomerization to form oxazoles. tandfonline.com This transformation can be catalyzed by various agents, including gold, zinc, or iron salts, under mild conditions. organic-chemistry.orginformahealthcare.com

Table 1: Overview of Key Cyclization Reactions for Oxazole Synthesis

| Reaction Name | Precursors | Key Reagents/Conditions | Substituent Pattern |

|---|---|---|---|

| Robinson-Gabriel Synthesis | α-Acylamino ketones | H₂SO₄, POCl₃, PCl₅ | 2,5-Disubstituted |

| Bredereck Reaction | α-Haloketones, Amides | Heat | 2,4-Disubstituted |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | 2,5-Disubstituted |

| Van Leusen Reaction | Aldehydes, TosMIC | Base (e.g., K₂CO₃) | 5-Substituted |

| Copper-Catalyzed Oxidative Cyclization | Enamides | Cu(II) catalyst | 2,5-Disubstituted |

| Iodine-Mediated Cyclization | β-Acylamino ketones | I₂, Base | Polysubstituted |

| Gold-Catalyzed Cycloisomerization | N-Propargyl amides | AuCl₃ or other Au catalysts | 2,5-Disubstituted |

Multicomponent Reactions in Oxazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. researchgate.net Several MCRs have been developed for the synthesis of oxazoles.

One prominent example is the Van Leusen oxazole synthesis , which is a [3+2] cycloaddition reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govsemanticscholar.org This reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.gov

Other MCRs can involve the combination of components like aldehydes, amines, and other synthons to rapidly assemble the oxazole core. acs.org For instance, a three-component reaction using visible light has been reported for constructing complex 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. researchgate.net These one-pot strategies are highly valuable in combinatorial chemistry and drug discovery for creating libraries of oxazole derivatives. researchgate.net

Specific Synthetic Routes and Precursors for 5-(4-aminophenyl)oxazole Derivatives

The synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate requires a strategy that allows for the specific placement of the 4-aminophenyl group at the C5 position and the ethyl carboxylate group at the C4 position.

A common and effective strategy involves synthesizing a precursor molecule containing a 4-nitrophenyl group. The nitro group is chemically robust and can withstand the conditions of oxazole ring formation. In a final step, the nitro group is reduced to the desired amino group. A parallel approach has been successfully used for the synthesis of the isoxazole (B147169) analog, ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, which starts from 4-nitroacetophenone and diethyl oxalate. nih.gov

Esterification and amidation reactions are crucial for both building precursors and for post-synthesis modification of the carboxylate group.

Esterification : Carboxylic acids can be converted to their corresponding esters, such as the ethyl ester in the target molecule, through various methods. Fischer esterification, involving reaction with an alcohol (ethanol) under acidic catalysis, is a classic method. Alternatively, carboxylic acids can be activated using reagents like imidazole (B134444) carbamates for chemoselective esterification under mild conditions. organic-chemistry.org Direct synthesis from carboxylic acids using activating agents like triflylpyridinium salts followed by trapping with isocyanoacetates also provides a rapid route to 4,5-disubstituted oxazoles, including oxazole-4-carboxylates. nih.gov

Amidation : While the target molecule is an ester, amidation strategies are relevant for creating potential derivatives or for certain synthetic pathways. Carboxylic acids can be converted to amides using coupling agents or via activation with imidazole ureas. organic-chemistry.org These reactions could be applied to a hydrolyzed form of the target molecule (5-(4-aminophenyl)oxazole-4-carboxylic acid) to generate a library of amide derivatives.

Directly using aniline (B41778) or its derivatives in oxazole synthesis can be challenging as the amino group can interfere with many of the reagents used for cyclization. Therefore, a protecting group strategy or, more commonly, a latent functionality approach is employed.

The most prevalent method is the use of a nitro-substituted precursor, such as 4-nitrobenzoic acid or a derivative thereof. The 4-nitrophenyl group is incorporated during the construction of the oxazole ring. Once the stable oxazole core is formed, the nitro group is selectively reduced to the primary amine.

Table 2: Common Reduction Methods for Nitroarenes

| Reagent | Conditions | Advantages |

|---|---|---|

| Stannous Chloride (SnCl₂) | Acidic medium (e.g., HCl in ethyl acetate (B1210297) or ethanol) | High yield, effective for many substrates nih.gov |

| Catalytic Hydrogenation (H₂/Pd-C) | Pressurized H₂, Palladium on Carbon catalyst | Clean reaction, byproduct is water |

| Iron (Fe) powder | Acetic acid or ammonium (B1175870) chloride | Inexpensive, mild conditions |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system | Mild, useful for sensitive functional groups |

This two-step sequence (synthesis with a nitro group followed by reduction) is a reliable and widely used method for preparing amino-aryl substituted heterocycles, including oxazoles. nih.gov

Post-Cyclization Functionalization and Derivatization

Once Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is synthesized, its structure can be further modified to create a range of derivatives. The primary sites for functionalization are the amino group on the phenyl ring and the ethyl carboxylate group.

Reactions of the Amino Group : The primary aromatic amine is a versatile functional handle. It can undergo a wide array of reactions, including:

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation : Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization : Conversion to a diazonium salt, which can then be substituted with various nucleophiles (e.g., in Sandmeyer reactions).

Reactions of the Ester Group : The ethyl carboxylate moiety can also be transformed:

Hydrolysis : Saponification with a base (e.g., NaOH or KOH) followed by acidification will yield the corresponding carboxylic acid, 5-(4-aminophenyl)oxazole-4-carboxylic acid.

Amidation : The ester can be converted directly to an amide by heating with an amine (aminolysis), or more efficiently by first hydrolyzing to the carboxylic acid and then using standard peptide coupling reagents.

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding [5-(4-aminophenyl)oxazol-4-yl]methanol.

Reactions on the Heterocyclic Ring : While the oxazole ring is relatively electron-deficient, electrophilic substitution is difficult but can be achieved if activating groups are present. pharmaguideline.com Functionalization can sometimes be achieved via lithiation, particularly at the C2 position, followed by quenching with an electrophile, although the stability of such intermediates can be an issue. pharmaguideline.com

These post-cyclization modifications allow for the systematic exploration of the chemical space around the core structure of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, enabling the generation of diverse compound libraries for further research.

Suzuki-Miyaura Cross-Coupling and Related Palladium-Catalyzed Reactions

The synthesis of 2,4,5-trisubstituted oxazoles, such as Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, can be efficiently achieved through multi-step, one-pot sequences that culminate in a palladium-catalyzed cross-coupling reaction. A prominent strategy involves the initial formation of an oxazole ring with a leaving group at the 5-position, which is then substituted using a Suzuki-Miyaura coupling to introduce the desired aryl group. nih.gov

One such method begins with the condensation of a carboxylic acid and an amino acid using a dehydrating agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). This forms a 5-(triazinyloxy)oxazole intermediate. This intermediate is then subjected to Suzuki-Miyaura coupling with an appropriate boronic acid, such as (4-aminophenyl)boronic acid, to yield the final 2,4,5-trisubstituted oxazole. nih.gov This approach allows for significant molecular diversity as various carboxylic acids, amino acids, and boronic acids can be employed. nih.gov

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. snnu.edu.cnmdpi.com In the context of synthesizing the target compound, this reaction would typically involve coupling an aryl boronic acid with an oxazole core bearing a suitable leaving group (e.g., a halide) at the 5-position.

Table 1: Key Components in a One-Pot Oxazole Synthesis/Suzuki-Miyaura Coupling Sequence nih.gov

| Component | Role | Example for Target Compound Synthesis |

| Carboxylic Acid | Forms the C2 and its substituent. | Varies depending on desired R¹ group. |

| Amino Acid | Forms the C4 and its substituent. | Ethyl isocyanoacetate (provides carboxylate). |

| Boronic Acid | Provides the C5 substituent. | (4-aminophenyl)boronic acid. |

| Coupling Catalyst | Facilitates the C-C bond formation. | Nickel or Palladium complex (e.g., NiCl₂(dppp)). |

| Base | Activates the boronic acid. | K₃PO₄ |

Modification of the Carboxylate Group

The ethyl carboxylate group on the oxazole ring is a versatile functional handle that can be chemically modified to produce a variety of derivatives. Standard transformations for ester functionalities are applicable here.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions (e.g., aqueous sodium hydroxide (B78521) or lithium hydroxide followed by acidic workup). However, it is noted that oxazoles with both a 5-hydroxy and a 4-carboxy substituent are known to be unstable, tending towards hydrolytic ring-opening and decarboxylation. nih.gov While the target compound is a 5-aryl derivative, not a 5-hydroxy one, the potential for instability of the resulting carboxylic acid under certain conditions should be considered.

Amidation: The ester can be converted to an amide by reaction with an appropriate amine. This reaction can be performed directly at elevated temperatures or facilitated by first converting the ester to the more reactive acyl chloride or by using activating agents.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the ethyl carboxylate group into a hydroxymethyl group at the C4 position of the oxazole ring.

Transesterification: The ethyl ester can be exchanged for another alkyl group by reacting the compound with a different alcohol in the presence of an acid or base catalyst.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of oxazole-4-carboxylates is crucial for achieving high yields and purity. This involves systematically varying several reaction parameters, including the choice of catalyst, base, solvent, and temperature. nih.gov

For palladium- or nickel-catalyzed cross-coupling reactions, the choice of ligand is critical. In the synthesis of 2,4,5-trisubstituted oxazoles via Suzuki-Miyaura coupling, different phosphine (B1218219) ligands can significantly impact the reaction outcome. For instance, bidentate ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) have been shown to be effective in nickel-catalyzed systems for this type of transformation. nih.gov

Microwave irradiation has also emerged as a powerful tool for accelerating reaction times and improving yields in Suzuki-Miyaura couplings, often in aqueous media, which aligns with the principles of green chemistry. rjstonline.comrsc.org

Table 2: Parameters for Optimization in Oxazole Synthesis nih.govnih.gov

| Parameter | Variables | Impact on Reaction |

| Catalyst/Ligand | Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(dppp), PCy₃ | Affects catalytic cycle efficiency, yield, and selectivity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N | Essential for activating the coupling partners (e.g., boronic acid). |

| Solvent | Toluene, Dioxane, DMF, Aqueous mixtures | Influences solubility, reaction rate, and temperature control. |

| Temperature | Ambient, Reflux, Microwave heating | Controls reaction kinetics; higher temperatures can increase rate but may also lead to side products. |

Spectroscopic and Chromatographic Characterization in Synthetic Validation

The structural confirmation and purity assessment of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate rely on a combination of spectroscopic and chromatographic techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the aminophenyl group (typically in the 6.5-7.5 ppm range), a singlet for the oxazole proton (if present at C2), and signals for the ethyl group of the carboxylate (a quartet around 4.0-4.4 ppm and a triplet around 1.2-1.4 ppm). The N-H protons of the amino group would appear as a broad singlet. mdpi.com

¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. The oxazole ring carbons have characteristic chemical shifts; for example, in related methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the C4, C3, and C5 carbons appear around δ 108.3, 150.2, and 179.5 ppm, respectively. beilstein-journals.org The carbonyl carbon of the ester would be expected in the 160-170 ppm region. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected absorption bands would include N-H stretching for the amino group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and alkyl groups (around 2900-3100 cm⁻¹), and a strong C=O stretching for the ester carbonyl group (around 1700-1740 cm⁻¹). mdpi.comvensel.org

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) would typically show the protonated molecular ion [M+H]⁺. mdpi.com

Chromatography:

Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of the synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the final purity of the synthesized compound.

Table 3: Expected Spectroscopic Data for Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons, NH₂ proton, and ethyl group (quartet and triplet). |

| ¹³C NMR | Resonances for oxazole ring carbons, aromatic carbons, ester carbonyl, and ethyl group carbons. |

| IR (cm⁻¹) | N-H stretch (~3300-3500), C=O stretch (~1700-1740), C=N/C=C stretches (~1500-1650). |

| MS (ESI) | [M+H]⁺ corresponding to the molecular formula C₁₂H₁₂N₂O₃. |

Pharmacological Investigations and Biological Activity Profiling of Oxazole Analogs

Antimicrobial Activity Assessments

Oxazole (B20620) derivatives have been a subject of interest for developing new antimicrobial agents, particularly in response to the rise of multidrug-resistant pathogenic microorganisms. researchgate.netnih.gov Studies have shown that certain synthetic 1,3-oxazole-based compounds exhibit a range of antimicrobial activities. researchgate.net

Various oxazole analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.commedicopublication.com For instance, one study reported that N-acyl-α-amino acid derivatives, which are precursors to oxazoles, and their subsequent oxazole products showed antimicrobial effects. Specifically, ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate displayed activity against Staphylococcus epidermidis 756 and Bacillus subtilis ATCC 6683 with a Minimum Inhibitory Concentration (MIC) of 56.2 μg/mL. mdpi.com Another study found that 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative exhibited antimicrobial activity against Gram-positive bacterial strains. nih.gov

The antibacterial screening of some synthesized oxazole compounds indicated moderate to good activity against strains like Staphylococcus aureus and S. epidermidis. medicopublication.com In some cases, the activity of these synthetic compounds was comparable to standard drugs like amoxicillin. medicopublication.com

Table 1: Antibacterial Activity of Selected Oxazole Analogs

The antifungal potential of oxazole derivatives has also been explored. Unsaturated 4H-1,3-oxazol-5-ones bearing an arylsulfonylphenyl moiety have shown good antifungal and antibiofilm capabilities. mdpi.com In one study, ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate was active against the yeast strain Candida albicans 128 with a MIC value of 14 μg/mL. mdpi.com Similarly, certain 1,3-oxazole derivatives containing a phenyl group at the 5-position demonstrated an antimicrobial effect against C. albicans strains. nih.gov

Standardized methods are employed to evaluate the antimicrobial efficacy of newly synthesized compounds. The agar diffusion method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a common technique for the qualitative screening of antimicrobial activity. mdpi.com This method involves measuring the zones of growth inhibition around the tested compounds on an agar plate. nih.govmedicopublication.com

For quantitative assessment, the microdilution method is used to determine the Minimum Inhibitory Concentration (MIC). nih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov These in vitro assays are crucial for identifying promising antimicrobial candidates among oxazole analogs. researchgate.net

Anticancer Research

Oxazole-based compounds have emerged as a significant class of molecules in anticancer drug discovery, with many derivatives showing potent cytotoxic activity against various cancer cell lines. researchgate.netnih.gov

The anticancer potential of oxazole analogs is typically assessed through in vitro cytotoxicity screening against a panel of human cancer cell lines. nih.gov The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. nih.gov The results are often expressed as IC50 values, which represent the concentration of a compound that inhibits 50% of cell growth. nih.gov

For example, a study on new benzoxazole derivatives, which are structurally related to oxazoles, identified compounds with remarkable cytotoxic activities against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values as low as 5.63 µM and 3.79 µM, respectively. nih.gov Another study synthesized a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates for anticancer screening. bioorganica.com.uaresearchgate.net One derivative, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited a broad range of potent cytotoxic activity against 60 human cancer cell lines, with an average GI50 (concentration for 50% growth inhibition) of 5.37 µM. researchgate.net

Table 2: In Vitro Cytotoxicity of Selected Oxazole Analogs

Identifying the specific molecular targets of active compounds is a critical step in drug development. For oxazole analogs, research has pointed towards the inhibition of key enzymes involved in cancer progression.

While direct evidence for Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate is limited, studies on related heterocyclic structures provide insight into potential mechanisms. For example, compounds containing an isoxazole (B147169) ring, an isomer of oxazole, have been reported to exhibit selective inhibitory activity against Cyclooxygenase-II (COX-II), an enzyme often overexpressed in various cancers. aalto.fi

Furthermore, protein kinases are crucial targets in oncology. Some benzimidazole-based oxazole analogues have been evaluated for their inhibitory profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. researchgate.net While not directly anticancer targets, this demonstrates the potential for oxazole scaffolds to interact with specific enzyme active sites. The discovery of orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors based on an indazole scaffold highlights the broader strategy of targeting kinases with heterocyclic compounds for cancer therapy. nih.gov Molecular docking studies on some cytotoxic 1,3-oxazole-4-carboxylate derivatives have suggested possible interactions with tubulin and cyclin-dependent kinase 2 (CDK2), indicating that disruption of microtubule dynamics and cell cycle regulation could be potential mechanisms of their anticancer action. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate |

| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate |

Antiviral Activity Studies

The oxazole scaffold, particularly derivatives of oxazole-4-carboxylate, has been a subject of investigation for potential antiviral properties. Research has focused on the ability of these compounds to interfere with viral processes, demonstrating a range of efficacy against various viral pathogens.

Inhibition of Viral Adsorption and Replication Mechanisms

Studies on 5-functionalized derivatives of 1,3-oxazole-4-carboxylate have revealed significant antiviral activity against human cytomegalovirus (HCMV). In vitro bioassays demonstrated that several of these oxazole derivatives exhibit potent inhibition of HCMV replication.

Notably, seven compounds in one study showed considerably higher antiviral activity against the normal laboratory HCMV strain (AD-169) than the clinically used anti-HCMV agent, Ganciclovir. researchgate.net The half-maximal effective concentration (EC50) for these potent oxazole derivatives was found to be less than 0.05 μM, a marked improvement over Ganciclovir's EC50 of 0.32 μM. researchgate.net This suggests a strong inhibitory effect on the viral replication cycle. Furthermore, these compounds were tested against a Ganciclovir-resistant HCMV isolate, indicating potential for activity against drug-resistant viral strains. researchgate.net While the precise mechanism is not fully elucidated, the potent activity at low concentrations points towards a targeted inhibition of essential viral replication processes.

| Compound Type | Virus Strain | EC50 (μM) | Reference Compound | Reference EC50 (μM) |

|---|---|---|---|---|

| 5-functionalized 1,3-oxazole-4-carboxylate derivatives | HCMV (AD-169) | <0.05 | Ganciclovir | 0.32 |

Other Biological Activities of Research Interest

Beyond antiviral applications, analogs of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, particularly those sharing the core oxazole or isoxazole ring, have been explored for a variety of other biological activities.

Anti-inflammatory Mechanisms

Oxazole derivatives have been evaluated for anti-inflammatory properties, primarily through models such as carrageenan-induced paw edema in rats. jddtonline.infojddtonline.inforesearchgate.net This model assesses a compound's ability to reduce acute inflammation. Studies on various novel oxazole derivatives demonstrated a significant reduction in paw edema volume compared to control groups, with some compounds showing activity comparable to standard anti-inflammatory drugs like indomethacin. jddtonline.infojddtonline.info For instance, certain N-(4-phenyl oxazole-2-yl)-benzamide derivatives showed a notable percentage of inflammation inhibition hours after administration. researchgate.net The mechanism is generally attributed to the inhibition of inflammatory mediators, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). However, specific mechanistic pathways for aminophenyl oxazole carboxylate analogs are not deeply detailed in the available research.

Anticonvulsant Potential

The anticonvulsant potential of compounds structurally related to oxazoles, specifically isoxazole derivatives, has been investigated. Isoxazoles are structural isomers of oxazoles and provide insight into the potential activity of this class of heterocycles. In studies utilizing the maximal electroshock (MES) seizure model, a screening test for potential antiepileptic drugs, certain aminoisoxazole derivatives demonstrated potent anticonvulsant effects. researchgate.net

One study identified an ethyl ester derivative that was orally active in rats with a median effective dose (ED50) of 68.9 mg/kg and a median toxic dose (TD50) greater than 500 mg/kg. researchgate.net This resulted in a high protective index (PI > 49.6), indicating a favorable window between therapeutic effect and toxicity. Another analog, a tert-butyl ester, showed even greater potency with an oral ED50 of 28.1 mg/kg in rats. researchgate.net While the precise mechanism of action for these specific isoxazole analogs was not fully determined, the MES model suggests an ability to prevent the spread of seizures. researchgate.net

| Compound | Species/Route | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

|---|---|---|---|---|

| Ethyl ester isoxazole analog | Rat/Oral | 68.9 | >500 | >49.6 |

| Methyl ester isoxazole analog | Mouse/IP | 68.9 | >500 | >7.3 |

| tert-Butyl ester isoxazole analog | Rat/Oral | 28.1 | >500 | >17.8 |

Anti-proliferative Effects

Derivatives of 1,3-oxazole-4-carboxylate have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines. A study involving 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates screened these compounds against a panel of 60 cancer cell lines. researchgate.net

One particular compound, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited a potent and broad range of cytotoxic activity. researchgate.net The National Cancer Institute's (NCI) screening protocol uses three parameters to assess activity: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill). This lead compound displayed average values of GI50 = 5.37 µM, TGI = 12.9 µM, and LC50 = 36 µM across the cell line panel, indicating significant anti-proliferative and cytotoxic effects at micromolar concentrations. researchgate.net The broad spectrum of activity suggests a mechanism that may target fundamental processes in cell proliferation common to various cancer types.

| Parameter | Definition | Average Concentration (mol/L) | Average Concentration (µM) |

|---|---|---|---|

| GI50 | 50% Growth Inhibition | 5.37 x 10-6 | 5.37 |

| TGI | Total Growth Inhibition | 1.29 x 10-5 | 12.9 |

| LC50 | 50% Cell Kill | 3.6 x 10-5 | 36.0 |

Computational Chemistry and Molecular Modeling in Oxazole Drug Design

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities

For Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, molecular docking simulations would be employed to predict how it binds to the active site of a specific biological target, such as an enzyme or a receptor. These simulations calculate the binding energy, which is an estimation of the binding affinity between the compound and its target. A lower binding energy typically indicates a more stable and favorable interaction. The results are often presented in a table format, comparing the binding affinities of a series of related compounds.

Interactive Data Table: Predicted Binding Affinities of Oxazole (B20620) Derivatives

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Derivative A | Protein Kinase X | -8.5 |

| Derivative B | Protein Kinase X | -9.2 |

| Derivative C | Protein Kinase X | -7.9 |

| Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate | Protein Kinase X | (Data Not Available) |

Identification of Key Residues in Ligand-Protein Interactions

A critical output of molecular docking is the identification of key amino acid residues within the target's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, identifying these key residues would be vital for understanding its mechanism of action and for guiding future structural modifications to enhance potency and selectivity. For instance, the aminophenyl group might form crucial hydrogen bonds with specific polar residues in the active site.

Application in Virtual Screening for Hit Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Docking-based virtual screening would allow for the rapid assessment of thousands to millions of compounds, including Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, against a specific target, thereby prioritizing a smaller number of promising candidates for experimental testing.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, DFT calculations would provide valuable information on its electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. An MD simulation of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate complexed with its target protein would provide insights into the conformational changes and stability of the binding pose predicted by molecular docking. This technique allows for the observation of the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment.

In Silico Prediction of Potential Biological Targets and Pathways

Various in silico tools and databases can be used to predict the potential biological targets of a small molecule based on its structural similarity to known active compounds. For Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, these "target fishing" or "target prediction" approaches could generate hypotheses about its mechanism of action by identifying potential protein targets and the biological pathways in which they are involved. This can be particularly useful when the primary target is unknown or for identifying potential off-target effects.

Computational Approaches in Lead Optimization

In the realm of contemporary drug discovery, computational chemistry and molecular modeling have become indispensable tools for the lead optimization phase of oxazole-containing drug candidates. These in silico methods provide a rational and accelerated pathway to refine the pharmacological profile of lead compounds, enhancing their potency, selectivity, and pharmacokinetic properties. Key computational strategies employed in the optimization of oxazole-based molecules include molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations.

Molecular docking is a fundamental technique used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov This method allows researchers to visualize and analyze the interactions between an oxazole derivative and the amino acid residues within the active site of a biological target. For instance, in the development of novel anticancer agents, molecular docking studies have been instrumental in optimizing oxazole-incorporated naphthyridine derivatives. nih.gov By elucidating the binding modes, researchers can rationally design modifications to the oxazole scaffold to enhance interactions and, consequently, biological activity.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. japsonline.com These models are pivotal in predicting the activity of novel, unsynthesized oxazole derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov For example, 3D-QSAR studies on isoxazole (B147169) derivatives targeting the Farnesoid X receptor have identified crucial structural features required for agonistic activity. mdpi.com The contour maps generated from these models guide the modification of substituents on the oxazole ring to improve potency. mdpi.com

The synergy of these computational approaches facilitates a more efficient lead optimization process. For example, a typical workflow might involve the use of molecular docking to identify an initial set of promising oxazole derivatives, followed by QSAR modeling to predict the activity of a larger virtual library of related compounds. The most promising candidates from the QSAR analysis can then be subjected to more rigorous MD simulations to confirm the stability of their interactions with the target protein before committing to chemical synthesis and biological testing. This iterative cycle of computational design, synthesis, and testing significantly streamlines the path toward identifying a viable clinical candidate.

Detailed Research Findings in Oxazole Lead Optimization

Recent studies highlight the successful application of computational methods in the lead optimization of various oxazole-containing compounds with therapeutic potential.

Anticancer Agents:

A study focused on oxazole-incorporated naphthyridine derivatives as potential anticancer agents utilized molecular docking to validate their biological activities. nih.gov The docking simulations revealed that the most potent compounds demonstrated strong interactions with the target protein, with favorable interaction energies. nih.gov For instance, the compound N-(6-chloro-3-(4-(3,4,5-trimethoxyphenyl)oxazol-2-yl)-1,5-naphthyridin-4-yl)oxazol-2-amine exhibited significant anticancer activity, which was corroborated by its high binding affinity in the docking studies. nih.gov

Antiviral Agents:

In the search for new antiviral drugs, predictive QSAR models were developed to identify potent oxazole derivatives against the Varicella zoster virus (VZV). nih.gov These models, validated with an external test set, were used to screen a virtual library of compounds. nih.gov This in silico screening led to the identification and subsequent synthesis of several promising oxazole derivatives, two of which demonstrated activity against the VZV Ellen strain in vitro. nih.gov

Anti-inflammatory Agents:

Molecular modeling and in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties were employed to design and evaluate new oxazole derivatives as cyclooxygenase (COX) inhibitors. ekb.eg Docking studies of twelve oxazole derivatives into the crystal structures of COX-1 and COX-2 enzymes were performed to assess their binding potency. ekb.eg The results indicated strong interactions with both enzymes, with some derivatives showing binding energies comparable to or better than known COX inhibitors. ekb.eg

The data from these studies underscore the power of computational approaches to guide the lead optimization of oxazole-based compounds, enabling the design of molecules with enhanced therapeutic properties.

Interactive Data Table: Molecular Docking of Oxazole Derivatives as COX Inhibitors ekb.eg

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

| Oxazole Derivative 1 | COX-1 | -10.311 |

| Oxazole Derivative 1 | COX-2 | -9.642 |

| Oxazole Derivative 2 | COX-1 | -9.875 |

| Oxazole Derivative 2 | COX-2 | -9.431 |

| Oxazole Derivative 3 | COX-1 | -9.543 |

| Oxazole Derivative 3 | COX-2 | -9.180 |

| Indomethacin (Reference) | COX-1 | -8.5 |

| Celecoxib (Reference) | COX-2 | -10.2 |

Interactive Data Table: QSAR Model Statistics for Anti-VZV Oxazole Derivatives nih.gov

| Model | Cross-validation Coefficient (q²) | Coefficient of Determination (R²) |

| Model 1 | 0.87 | 0.92 |

| Model 2 | 0.90 | 0.95 |

| External Test Set Validation | 0.83-0.84 | Not Applicable |

Future Perspectives and Research Trajectories

Development of Next-Generation Oxazole-Based Therapeutics

The oxazole (B20620) ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, which serves as a versatile scaffold in drug design. semanticscholar.orgtandfonline.com Numerous oxazole-containing compounds have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral activities. nih.govresearchgate.netresearchgate.netresearchgate.net The development of next-generation oxazole-based therapeutics is focused on enhancing potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects and toxicity.

Future research will likely involve the strategic modification of the Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate structure to optimize its therapeutic potential. This could include:

Substitution Pattern Analysis: Systematically altering the substituents on the phenyl ring and the oxazole core to establish structure-activity relationships (SAR). semanticscholar.orgtandfonline.com The presence of an aminophenyl group, for instance, offers a site for further chemical modification to potentially enhance target binding or modulate solubility.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's biological activity or metabolic stability.

Hybrid Molecule Design: Combining the oxazole scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.

These approaches aim to produce drug candidates with improved efficacy and safety profiles, paving the way for their potential clinical application. nih.gov

Exploration of Novel Biological Targets for Oxazole Scaffolds

A significant area of future research lies in identifying and validating novel biological targets for oxazole derivatives. While these compounds are known to interact with a variety of enzymes and receptors, a deeper understanding of their molecular mechanisms of action is crucial for targeted drug development. researchgate.net

Recent studies on various oxazole derivatives have revealed their potential to modulate the activity of several key cellular targets implicated in disease:

| Biological Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | Various kinases involved in signaling pathways | Cancer, Inflammatory Diseases |

| Topoisomerases | DNA topoisomerase I and II | Cancer |

| Tubulin | Microtubule network | Cancer |

| STAT3 | Signal transducer and activator of transcription 3 | Cancer |

| G-quadruplexes | Secondary structures in nucleic acids | Cancer |

This table summarizes potential biological targets for oxazole scaffolds based on research on various derivatives. nih.govpharmaceutical-technology.com

Future investigations will likely employ a range of techniques, including chemical proteomics, genetic screening, and computational modeling, to uncover new binding partners for compounds like Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate. This will not only elucidate their mechanisms of action but also open up new avenues for therapeutic intervention in a variety of diseases. The structural flexibility of the oxazole ring makes it an attractive scaffold for designing ligands that can interact with a diverse array of biological targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Oxazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of oxazole-based therapeutics will undoubtedly benefit from these advancements. nih.govmdpi.comcas.cz AI and ML algorithms can analyze vast datasets to identify patterns and make predictions that can significantly accelerate the drug discovery pipeline. nih.gov

Key applications of AI and ML in this context include:

Virtual Screening: High-throughput virtual screening of large chemical libraries to identify novel oxazole derivatives with a high probability of binding to a specific biological target.

De Novo Drug Design: Generative models can design entirely new oxazole-based molecules with desired physicochemical and pharmacological properties.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, thereby reducing the likelihood of late-stage failures in clinical trials.

Structure-Activity Relationship (SAR) Modeling: Developing predictive models that can guide the optimization of lead compounds by identifying key structural features that contribute to their biological activity.

By leveraging the power of AI and ML, researchers can more efficiently navigate the vast chemical space of oxazole derivatives, leading to the faster identification and optimization of promising drug candidates. ijsred.com

Advancements in Synthetic Methodologies for Complex Oxazole Derivatives

The efficient and versatile synthesis of complex oxazole derivatives is fundamental to exploring their therapeutic potential. While classical methods for oxazole synthesis exist, there is a continuous drive to develop more advanced and sustainable synthetic strategies. ijpsonline.comnih.gov

Recent years have seen significant progress in this area, with the emergence of novel methodologies such as:

Van Leusen Oxazole Synthesis: This method, which utilizes tosylmethyl isocyanide (TosMIC), has become a cornerstone for the preparation of a wide variety of oxazole-containing molecules due to its operational simplicity and broad substrate scope. nih.govmdpi.com

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have enabled the efficient construction of complex oxazole derivatives with diverse substitution patterns.

One-Pot and Multicomponent Reactions: These strategies allow for the synthesis of complex molecules in a single step, reducing reaction time, cost, and waste.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields in oxazole synthesis.

Green Chemistry Approaches: The development of environmentally friendly synthetic methods, such as the use of ionic liquids as solvents, is gaining traction. ijpsonline.com

These advanced synthetic methodologies will be instrumental in generating diverse libraries of oxazole derivatives, including novel analogs of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, for biological screening and lead optimization. tandfonline.com The ability to rapidly and efficiently synthesize complex oxazole structures will undoubtedly fuel the discovery of the next generation of oxazole-based therapeutics.

Q & A

Q. What are the common synthetic routes for Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with nitroacetophenone derivatives. For example, a base-catalyzed condensation of 4-nitroacetophenone with diethyl oxalate in ethanol, followed by hydroxylamine hydrochloride treatment to form the oxazole ring. Reduction of the nitro group using stannous chloride yields the final 4-aminophenyl derivative . Optimization includes controlling reaction time (e.g., 4–8 hours for cyclization), temperature (reflux conditions), and stoichiometry of reducing agents. Purification via flash chromatography (e.g., EtOAc/cyclohexane) ensures high purity .

Q. Which analytical techniques are critical for characterizing Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and ester groups (δ 1.3–4.4 ppm for CH₃ and CH₂) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 233) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å), dihedral angles (e.g., 1.76° between oxazole and phenyl rings), and crystal packing .

Advanced Research Questions

Q. How does the three-dimensional conformation of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate influence its reactivity and biological interactions?

X-ray studies reveal that the planar oxazole ring and near-coplanar 4-aminophenyl group (dihedral angle <6°) enhance conjugation, stabilizing resonance interactions. This planar geometry facilitates π-π stacking with biological targets like enzymes or receptors. Distortions in the carboxylate ester group (dihedral angles up to 1.58° relative to the oxazole ring) may affect solubility and binding kinetics . Computational modeling (e.g., DFT) can predict electronic properties and reactive sites for derivatization .

Q. What experimental strategies are used to assess the compound’s potential as a kinase inhibitor or anti-inflammatory agent?

- In vitro assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) using fluorescence-based phosphorylation assays .

- Molecular docking : Simulate binding poses with protein targets (e.g., COX-2 or MAP kinases) to identify key interactions (e.g., hydrogen bonds with NH₂ groups) .

- ADMET profiling : Evaluate metabolic stability (microsomal assays) and cytotoxicity (MTT assays on cell lines) to prioritize lead compounds .

Q. How can researchers resolve contradictions in crystallographic data or synthetic yields?

- Crystallographic discrepancies : Use high-resolution data (≤0.8 Å) and refine structures with SHELXL to model disorder (e.g., occupancy ratios for alternative conformers) .

- Yield variability : Screen catalysts (e.g., NaOH vs. K₂CO₃) or solvents (ethanol vs. DMF) to improve reproducibility. Statistical tools like Design of Experiments (DoE) identify critical factors .

Methodological Considerations

Q. What approaches are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Functional group modulation : Introduce substituents (e.g., halogens, methoxy) at the 4-aminophenyl or oxazole positions to alter electronic effects .

- Bioisosteric replacement : Replace the ester group with amides or heterocycles (e.g., 1,2,4-oxadiazoles) to enhance metabolic stability .

- Pharmacophore mapping : Overlay crystal structures of active derivatives to identify conserved interaction motifs .

Q. How can researchers validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by HPLC-MS analysis .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound via LC-MS/MS .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.